N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then cyclized with hydroxylamine to yield the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
- N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, while the chlorophenyl group contributes to its stability and reactivity.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-8-2-11(3-9-14)16-10-15(20-23-16)17(21)19-13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,21) |
InChI Key |
BYKHUOYHONAUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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